molecular formula C9H5N3O B1499687 3-Hydroxyquinoxaline-6-carbonitrile

3-Hydroxyquinoxaline-6-carbonitrile

Cat. No.: B1499687
M. Wt: 171.16 g/mol
InChI Key: FYNULFVNOICGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxyquinoxaline-6-carbonitrile: is a chemical compound with a molecular formula of C9H5N3O It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyquinoxaline-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with a suitable nitrile compound in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyquinoxaline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of 3-hydroxy-3,4-dihydroquinoxaline-6-carbonitrile.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products:

  • Oxidation products include quinoxaline derivatives with various functional groups.
  • Reduction products include 3-hydroxy-3,4-dihydroquinoxaline-6-carbonitrile.
  • Substitution products include amides, esters, and other derivatives .

Scientific Research Applications

Chemistry: 3-Hydroxyquinoxaline-6-carbonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.

Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Hydroxyquinoxaline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth or the inhibition of microbial proliferation.

Comparison with Similar Compounds

  • 3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid
  • 3-Hydroxy-3,4-dihydroquinoxaline-6-carbonitrile
  • 3,4-Dihydroquinoxaline-6-carbonitrile

Comparison: Compared to its analogs, 3-Hydroxyquinoxaline-6-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. For instance, the presence of the nitrile group allows for a variety of substitution reactions, while the carbonyl group is essential for its interaction with enzymes. These features make it a versatile compound in both chemical synthesis and biological research .

Properties

IUPAC Name

3-oxo-4H-quinoxaline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-4-6-1-2-7-8(3-6)12-9(13)5-11-7/h1-3,5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNULFVNOICGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=O)C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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